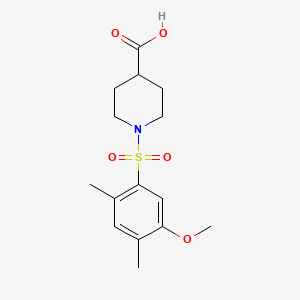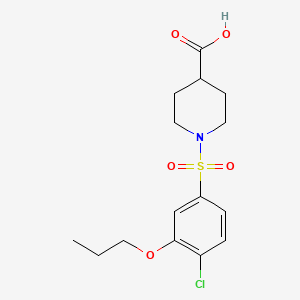![molecular formula C12H12Cl2N2O2S B603428 2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene CAS No. 442554-60-1](/img/structure/B603428.png)
2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene is a complex organic compound that features a benzene ring substituted with two chlorine atoms, a methyl group, and a sulfonyl group attached to an ethylimidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The sulfonylation of the imidazole ring can be achieved using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted benzene derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also interact with metal ions and other biomolecules, affecting various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also exhibit a range of biological activities and are used in similar applications.
Substituted Imidazoles: These compounds share the imidazole ring structure and are used in pharmaceuticals and agrochemicals.
Uniqueness
2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene is unique due to the combination of its structural features, including the dichloro-substituted benzene ring, the sulfonyl group, and the ethylimidazole moiety. This combination imparts specific chemical and biological properties that are not commonly found in other compounds.
Propiedades
Número CAS |
442554-60-1 |
|---|---|
Fórmula molecular |
C12H12Cl2N2O2S |
Peso molecular |
319.2g/mol |
Nombre IUPAC |
1-(2,4-dichloro-3-methylphenyl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C12H12Cl2N2O2S/c1-3-11-15-6-7-16(11)19(17,18)10-5-4-9(13)8(2)12(10)14/h4-7H,3H2,1-2H3 |
Clave InChI |
OBOUNELNCHHNSG-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzofuran-2-yl)-6-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603345.png)
![N-methyl-N-[(4-methylphenyl)sulfonyl]-beta-alanine](/img/structure/B603346.png)
![Ethyl 1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B603350.png)
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603351.png)
![(Oxolan-2-ylmethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B603352.png)
![1-Acetyl-4-[(4-ethoxy-3-isopropylphenyl)sulfonyl]piperazine](/img/structure/B603356.png)
![2-{4-[(4-Ethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B603358.png)
amine](/img/structure/B603359.png)
![1-Acetyl-4-[(4-bromo-2-chloro-5-methylphenyl)sulfonyl]piperazine](/img/structure/B603360.png)


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B603365.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]acetamide](/img/structure/B603366.png)
![N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-2-(PHENYLSULFANYL)ACETAMIDE](/img/structure/B603368.png)
